molecular formula C10H9F2N3 B13635864 1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine

1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine

Cat. No.: B13635864
M. Wt: 209.20 g/mol
InChI Key: ACCBYYUOQCGKCZ-UHFFFAOYSA-N
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Description

An Overview of the Imidazole (B134444) Scaffold's Significance in Contemporary Chemical Research

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its versatile physicochemical properties and its presence in a wide array of biologically active compounds. nih.govresearchgate.net The electron-rich nature of the imidazole ring allows it to participate in various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, which are crucial for binding to biological targets like enzymes and receptors. nih.govresearchgate.net

The significance of the imidazole scaffold is underscored by its presence in essential natural molecules, including the amino acid histidine, histamine (B1213489), biotin, and nucleic acids. nih.govwikipedia.org This natural prevalence has inspired chemists to incorporate the imidazole core into synthetic molecules, leading to a vast number of FDA-approved drugs with diverse therapeutic applications. nih.gov Imidazole-containing drugs are used as antifungal agents, antihypertensives, anticancer treatments, and antihistamines. researchgate.netwikipedia.orgnih.gov

In contemporary research, the imidazole scaffold continues to be a focal point for the development of new therapeutic agents. nih.govresearchgate.net Scientists are actively exploring novel imidazole derivatives for their potential to address unmet medical needs, including the development of more potent and selective inhibitors for various enzymes and receptors implicated in diseases like cancer and inflammatory conditions. researchgate.netnbinno.com The ease with which the imidazole ring can be chemically modified allows for the systematic optimization of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

Historical Context of Imidazole Derivative Exploration

The journey of imidazole in science began in the 19th century. The parent compound, imidazole, was first synthesized by Heinrich Debus in 1858 from the reaction of glyoxal (B1671930) and ammonia (B1221849). wikipedia.org Even before its formal synthesis, various derivatives of imidazole had been discovered in the 1840s. nih.govnih.gov This early work laid the groundwork for over a century of exploration into the chemistry and biological activity of this heterocyclic system.

A significant milestone in the history of imidazole derivatives in medicine was the development of cimetidine (B194882) in the 1970s. nih.gov This histamine H2 receptor antagonist, which contains an imidazole ring, revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease. The success of cimetidine spurred a wave of research into other imidazole-containing compounds, leading to the discovery of numerous other blockbuster drugs.

The exploration of imidazole derivatives has expanded to virtually every area of therapeutic research. From the early discoveries of antifungal agents like clotrimazole (B1669251) to the development of anticancer drugs such as dacarbazine, the imidazole scaffold has proven to be remarkably fruitful. researchgate.netwikipedia.org The historical timeline of imidazole research demonstrates a continuous evolution, from fundamental synthesis to the rational design of highly specific and potent drug candidates. ijrar.org

Rationale for Investigating 1-(2,4-Difluorobenzyl)-1H-imidazol-2-amine and Related Analogs in Academic Research

The investigation into this compound and its analogs is driven by the quest for novel therapeutic agents with improved properties. The rationale for focusing on this specific chemical architecture can be broken down into several key aspects:

Bioisosteric Replacement and Structural Modification: The difluorobenzyl moiety is of particular interest. The fluorine atoms can significantly alter the electronic properties and metabolic stability of the molecule. Fluorine's high electronegativity can influence the acidity of nearby protons and modulate the binding affinity of the compound to its target. Furthermore, the carbon-fluorine bond is very strong, which can block metabolic pathways that would otherwise deactivate the drug, potentially leading to a longer duration of action.

Targeting Specific Biological Pathways: Research into analogs of this compound has shown that this class of compounds can interact with important biological targets. For instance, related N-benzyl-imidazol-2-amine derivatives have been synthesized and evaluated for their potential as inhibitors of various enzymes. The specific substitution pattern on the benzyl (B1604629) ring is crucial for potency and selectivity.

Exploring Diverse Therapeutic Areas: The imidazole core is known for its broad spectrum of biological activities. ekb.eg By synthesizing and screening libraries of derivatives, such as those related to this compound, researchers aim to identify new leads for a variety of diseases. For example, some substituted imidazole derivatives have shown promise as inhibitors of ALK5, a receptor involved in cancer and fibrotic diseases. nih.gov Other research has explored the antiprotozoal activity of benzimidazole (B57391) derivatives, which share a related structural core. researchgate.net

The systematic investigation of compounds like this compound allows researchers to build structure-activity relationships (SAR). By understanding how small changes in the chemical structure affect the biological activity, scientists can rationally design more effective and safer drugs.

Below is a table summarizing the types of biological activities investigated for various imidazole and related heterocyclic analogs.

Compound ClassTherapeutic Target/Activity
N-(3-fluorobenzyl)-imidazol-2-amine analogsALK5 receptor inhibition nih.gov
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivativesAntiprotozoal activity researchgate.net
1,2,4-Oxadiazole derivatives (related heterocycle)Anticancer, anti-inflammatory, antiviral nih.gov
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analoguesTubulin inhibition (anticancer) mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

1-[(2,4-difluorophenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C10H9F2N3/c11-8-2-1-7(9(12)5-8)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14)

InChI Key

ACCBYYUOQCGKCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=CN=C2N

Origin of Product

United States

Synthetic Methodologies for 1 2,4 Difluorobenzyl 1h Imidazol 2 Amine and Its Derivatives

Established Synthetic Pathways to the Imidazole (B134444) Core

The synthesis of the 2-aminoimidazole nucleus is a well-established field in heterocyclic chemistry, with several robust methods available for its construction. These pathways often involve multi-component reactions, cyclization of functionalized precursors, and strategies involving imine intermediates.

Multi-component Reactions in Imidazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the imidazole ring in a single step from three or more starting materials. acs.orgacs.org The Debus-Radziszewski imidazole synthesis, a classic example, involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form a substituted imidazole. wikipedia.org A key modification of this method, which is pertinent to the synthesis of N-substituted imidazoles, replaces one equivalent of ammonia with a primary amine. wikipedia.org This allows for the direct incorporation of a substituent, such as a benzyl (B1604629) group, onto the imidazole nitrogen.

Various catalysts have been developed to improve the efficiency and selectivity of these reactions. For instance, fluoroboric acid-derived catalysts, including aqueous HBF4, solid-supported HBF4, and metal tetrafluoroborates like Zn(BF4)2, have been shown to be effective for both three-component and four-component reactions to produce 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, respectively. rsc.org The choice of catalyst can influence the selectivity, particularly in four-component reactions where the competitive formation of trisubstituted imidazoles can be an issue. rsc.org

Reaction NameComponentsCatalyst/ConditionsProduct Type
Debus-Radziszewski Synthesis 1,2-Dicarbonyl, Aldehyde, AmmoniaHeatTrisubstituted Imidazole
Modified Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, Primary AmineHeatN-1, Trisubstituted Imidazole
HBF4-Catalyzed MCR 1,2-Diketone, Aldehyde, Amine, Ammonium AcetateHBF4–SiO2Tetrasubstituted Imidazole
Acid-Promoted MCR Alkyne, Aldehyde, Amine, Ammonium AcetatePivalic Acid, DMSO/H2O, 140 °CTetrasubstituted Imidazole

Cyclization Reactions and Precursor Transformations

Cyclization reactions provide a powerful route to the imidazole core, starting from linear precursors that contain the necessary atoms and functional groups. A common and effective method for synthesizing 2-aminoimidazoles involves the cyclocondensation process between an α-haloketone and a guanidine (B92328) derivative. mdpi.com This one-pot, two-step synthesis can be performed efficiently in deep eutectic solvents (DES), which act as biorenewable media and can accelerate the reaction compared to conventional organic solvents. mdpi.com

More advanced strategies employ metal-catalyzed reactions. For example, palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates generates both a C-N and a C-C bond in the annulation step, providing rapid access to substituted 2-aminoimidazoles. nih.govacs.org This method is particularly useful for creating diversity at the aryl group position. nih.gov Iodine-mediated reactions have also been developed for the synthesis of substituted imidazoles. acs.org These reactions can proceed through an oxidative [4+1] cyclization of enamines with a nitrogen source like trimethylsilyl (B98337) azide (B81097) (TMSN3). acs.org

PrecursorsReagents/CatalystReaction TypeProduct
α-Chloroketone + GuanidineDeep Eutectic Solvent (e.g., ChCl–Urea), 80 °CCyclocondensation2-Aminoimidazole
N-Propargyl Guanidine + Aryl TriflatePalladium CatalystAlkyne CarboaminationN-Tosyl-2-Aminoimidazole
Enamines + TMSN3IodineOxidative [4+1] CyclizationImidazole-4-carboxylic derivative
Propargyl Amine + CarbodiimideBase (e.g., t-BuOK)Base-catalyzed addition/cyclization1-Substituted-2-Aminoimidazole

Imine Formation and Subsequent Cyclization Strategies

The formation of an imine intermediate is a crucial step in many imidazole synthesis pathways. In the Debus-Radziszewski reaction, a diimine is formed from the condensation of the dicarbonyl compound with ammonia, which then condenses with an aldehyde. wikipedia.org In reductive amination, an imine is formed in situ from an amine and a carbonyl compound, which is then reduced. wikipedia.org

Strategies that explicitly leverage imine formation followed by cyclization are also employed. For instance, multicomponent reactions involving amines, aldehydes, and isocyanides can proceed through an in-situ generated imine. acs.org The imine reacts with the isocyanide, leading to a 2-imidazoline, which can subsequently be oxidized to the corresponding imidazole. acs.org

Reductive Amination Approaches to Imidazole Amines

Reductive amination is a versatile method for forming amines from carbonyl compounds (aldehydes or ketones) and an amine. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via the formation of an intermediate imine, which is then reduced to the target amine. wikipedia.org Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.com

In the context of synthesizing 1-(2,4-Difluorobenzyl)-1H-imidazol-2-amine, reductive amination can be used to prepare the key precursor, 2,4-difluorobenzylamine (B110887). This is achieved through the reaction of 2,4-difluorobenzaldehyde (B74705) with ammonia, followed by reduction. google.com The resulting 2,4-difluorobenzylamine can then be used as the primary amine component in various imidazole-forming reactions, such as a modified Debus-Radziszewski synthesis or a cyclization with other appropriate precursors. wikipedia.orggoogle.com

Strategies for N-Alkylation and Arylation of the Imidazole Nitrogen

Once the 2-aminoimidazole core is formed, the 2,4-difluorobenzyl group can be introduced via N-alkylation. This is a common strategy for functionalizing the nitrogen atoms of heterocyclic compounds. The reaction typically involves deprotonating the imidazole nitrogen with a base to form an imidazolate anion, which then acts as a nucleophile to attack an alkylating agent, such as 2,4-difluorobenzyl bromide or chloride. researchgate.net

A variety of reaction conditions have been developed to achieve efficient N-alkylation. Traditional methods use strong bases like sodium hydride (NaH) in an anhydrous organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net However, more sustainable and milder conditions have also been reported. For example, the use of potassium hydroxide (B78521) impregnated on alumina (B75360) allows for N-alkylation under mild conditions. ciac.jl.cn Another green chemistry approach employs an alkaline water-sodium dodecyl sulfate (B86663) (SDS) system, where the surfactant helps to overcome solubility issues and enhances the reaction rate. researchgate.netlookchem.com For reactive alkyl halides like benzyl bromide, these reactions can often proceed at room temperature. researchgate.netlookchem.com

Regioselectivity can be a challenge in the alkylation of substituted imidazoles. However, the use of protecting groups can circumvent this issue. For instance, a removable group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to direct arylation or alkylation to a specific nitrogen before being cleaved to yield the desired N-substituted product. nih.gov

Alkylating AgentBase/CatalystSolvent/ConditionsKey Features
Alkyl HalidesSodium Hydride (NaH)DMF or THFStandard, widely used method
Alkyl HalidesKOH/Al2O3Dichloromethane, rtMild conditions, reusable reagent
Benzyl Bromide50% aq. NaOHWater-SDSSustainable, fast reaction at rt
Benzyl Bromide-SEM-group transpositionEnables regioselective N-alkylation

Introduction of Difluorobenzyl Moiety and Related Substituents

The introduction of the 2,4-difluorobenzyl group onto the 2-aminoimidazole scaffold can be accomplished through two primary synthetic routes:

Post-synthesis N-alkylation: This is the most direct approach, where a pre-formed 2-aminoimidazole is reacted with a 2,4-difluorobenzyl halide (e.g., 2,4-difluorobenzyl bromide). This reaction follows the general principles of N-alkylation described previously, typically employing a base to facilitate the nucleophilic substitution at the N-1 position of the imidazole ring. researchgate.netlookchem.com

Synthesis from a Difluorobenzyl-containing precursor: In this strategy, the 2,4-difluorobenzyl group is part of one of the initial building blocks. The key precursor is 2,4-difluorobenzylamine, which can be synthesized via the reductive amination of 2,4-difluorobenzaldehyde. google.com This amine can then be used as the nitrogen source in a multi-component reaction or a cyclization reaction to construct the imidazole ring with the difluorobenzyl group already in place. For example, it can serve as the primary amine in a reaction with a 1,2-dicarbonyl compound and an aldehyde source to build the N-1 substituted imidazole core directly. wikipedia.org

The choice between these two strategies depends on the availability of starting materials and the desired substitution pattern on the final molecule. The N-alkylation route is often more convergent, while building the ring from 2,4-difluorobenzylamine may be more efficient if complex substitutions are required on the imidazole core itself.

Derivatization Strategies for Structural Modification and Analog Generation

The structural framework of this compound serves as a versatile scaffold for the generation of diverse chemical analogs. Derivatization strategies are central to medicinal chemistry efforts, allowing for the systematic modification of the parent molecule to explore structure-activity relationships (SAR) and optimize pharmacological properties. nih.gov The key points for diversification on this molecule include the primary amine at the 2-position, the C4 and C5 positions of the imidazole ring, and the 2,4-difluorobenzyl side chain. nih.gov These modifications are achieved through a variety of synthetic methodologies, including functional group interconversions, halogenation reactions, and alterations to the side chain and core heterocyclic structure.

Common interconversions for the 2-amino group include acylation and sulfonylation reactions. Acylation with acyl chlorides or carboxylic acid anhydrides yields the corresponding amides. This transformation is significant as it can introduce a variety of substituents, ranging from simple alkyl chains to complex aromatic systems. nih.gov Similarly, reaction with sulfonyl chlorides provides sulfonamides. vanderbilt.edu These derivatizations are crucial in drug design, where the 2-aminoimidazole skeleton is often used as a building block. nih.gov The conversion of amines to amides is a key interconversion used in the synthesis of molecules for pharmaceuticals and other biologically active compounds. solubilityofthings.com

Table 1: Examples of Functional Group Interconversions for the 2-Amino Group

Starting Group Reagent Class Resulting Functional Group
Primary Amine (-NH₂) Acyl Chloride (R-COCl) Amide (-NH-CO-R)
Primary Amine (-NH₂) Sulfonyl Chloride (R-SO₂Cl) Sulfonamide (-NH-SO₂-R)
Primary Amine (-NH₂) Isocyanate (R-NCO) Urea (-NH-CO-NH-R)

These reactions typically proceed under standard conditions and allow for the introduction of a wide range of R-groups to probe for specific interactions with biological targets.

The introduction of halogen atoms, particularly fluorine, onto the imidazole ring can significantly modulate a molecule's physicochemical and biological properties, including its metabolic stability and binding affinity. The C4 and C5 positions of the imidazole ring are susceptible to electrophilic substitution.

Direct fluorination of imidazole derivatives can be achieved using specialized electrophilic fluorinating reagents. acs.org N-Fluorobenzenesulfonimide (NFSI) is one such reagent that enables the direct functionalization of the imidazole core. acs.org Another widely used reagent is Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which is effective for the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines in aqueous conditions, a related heterocyclic system. acs.org For imidazole derivatives, these methods can be adapted to target the reactive C5 position, and with the use of appropriate protecting group strategies, the typically less reactive C4 position can also be functionalized. acs.org

The mechanism of halogenation on the imidazole ring often involves an initial N-halogenation, followed by an intramolecular migration (halotropy) to a carbon atom on the ring. csic.esresearchgate.net Theoretical calculations have been used to study the energetics of these migration pathways for fluorine, chlorine, and bromine on the imidazole ring. csic.esresearchgate.net

Table 2: Reagents for Halogenation of the Imidazole Ring

Reagent Halogen Introduced Typical Target Position(s)
N-Fluorobenzenesulfonimide (NFSI) Fluorine C4, C5
Selectfluor Fluorine C4, C5
N-Bromosuccinimide (NBS) Bromine C4, C5
N-Chlorosuccinimide (NCS) Chlorine C4, C5

The choice of reagent and reaction conditions allows for controlled, regioselective halogenation, providing a powerful tool for analog generation. acs.org

Structural modifications to the 2,4-difluorobenzyl side chain and the imidazole ring itself provide further avenues for creating chemical diversity. These changes can alter the steric and electronic profile of the molecule, influencing its interaction with biological targets.

Side Chain Modifications: The 2,4-difluorobenzyl group can be modified in several ways. The substitution pattern on the phenyl ring can be altered, or the entire benzyl moiety can be replaced with other groups. For example, in related N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines, replacing the benzyl group with a simple propyl group or other alkyl substituents has been explored. nih.gov Furthermore, introducing different cyclic moieties or adding a phenyl ring to an alkyl spacer connected to the N1 position are viable strategies. nih.gov The synthesis of various N-alkyl or N-aralkyl imidazoles can be achieved by reacting the parent imidazole with the corresponding halide (e.g., benzyl bromide) in the presence of a base like sodium hydride. researchgate.net

Heterocyclic Ring Modifications: Beyond halogenation, other substituents can be introduced at the C4 and C5 positions of the imidazole ring. Classical methods for constructing substituted 2-aminoimidazoles often involve condensation reactions of α-haloketones or the functionalization of pre-existing imidazole derivatives. nih.gov Palladium-catalyzed carboamination reactions have also been developed as a modern approach to generate substituted 2-aminoimidazole products, allowing for the introduction of various aryl groups. nih.gov These methods facilitate the rapid construction of analogs with diverse substitution patterns on the core heterocyclic ring.

Table 3: Points of Modification for Analog Generation

Modification Site Type of Modification Potential New Groups
N1-Substituent Replacement of Benzyl Group Alkyl, Cycloalkyl, other Arylmethyl groups
Benzyl Ring Alteration of Substituents Chloro, Methoxy, Trifluoromethyl groups
Imidazole C4/C5 Introduction of Substituents Alkyl, Aryl, Cyano, Nitro groups

These derivatization strategies provide a comprehensive toolkit for the structural modification of this compound, enabling the systematic generation of analogs for further investigation.

Biological Activity Investigations of 1 2,4 Difluorobenzyl 1h Imidazol 2 Amine and Analogs in Vitro and Pre Clinical, Non Human Models

Antimicrobial Research Perspectives

The core structure of imidazole (B134444) is a key feature in many antimicrobial agents. Researchers have synthesized and evaluated numerous imidazole derivatives to explore their efficacy against bacteria, fungi, and mycobacteria. These investigations provide a foundational understanding of the structure-activity relationships that govern the antimicrobial properties of this class of compounds.

Antibacterial Activity Studies (In Vitro)

The antibacterial potential of imidazole derivatives has been a significant area of research, with many studies focusing on their in vitro efficacy. These compounds have been tested against a variety of bacterial strains to determine their spectrum of activity and potency. The five-membered aromatic ring of imidazole, containing two nitrogen atoms, is a crucial element in their antibacterial action. nih.gov

Studies have demonstrated that imidazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov The effectiveness of these compounds often varies depending on the specific substitutions on the imidazole ring. For instance, certain 2-phenyl-1H-benzo[d]imidazole derivatives have shown notable antibacterial activity against Gram-positive bacteria, while others were more effective against Gram-negative strains. spast.org

The minimum inhibitory concentration (MIC) is a key measure of in vitro antibacterial activity, representing the lowest concentration of a compound that inhibits visible bacterial growth. The following table summarizes the MIC values for various imidazole analogs against representative Gram-positive and Gram-negative bacterial strains.

Table 1: In Vitro Antibacterial Activity of Imidazole Analogs

Compound/Analog Gram-Positive Bacteria MIC (µg/mL) Gram-Negative Bacteria MIC (µg/mL)
Difluorobenzamide derivative 4 Staphylococcus aureus (MSSA) 1 Escherichia coli >128
Difluorobenzamide derivative 2 Staphylococcus aureus (MSSA) 8 Pseudomonas aeruginosa >128
Imidazole derivative N2 Bacillus subtilis 6.25 Escherichia coli 12.5
Imidazole derivative N7 Staphylococcus aureus 12.5 Pseudomonas aeruginosa 25
Imidazole derivative N10 Bacillus cereus 25 Klebsiella pneumoniae 50

Note: Data presented is for analogous compounds, not 1-(2,4-Difluorobenzyl)-1H-imidazol-2-amine itself, as specific data for this compound was not available in the reviewed literature.

A critical area of antimicrobial research is the development of agents effective against drug-resistant bacteria. Imidazole derivatives have shown promise in this regard, with some analogs demonstrating activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com For example, certain 2,6-difluorobenzamide (B103285) derivatives exhibited potent antimicrobial activity against MRSA strains, with MIC values as low as 4 µg/mL. nih.gov

The following table presents data on the in vitro activity of imidazole analogs against drug-resistant bacterial strains.

Table 2: In Vitro Activity of Imidazole Analogs Against Drug-Resistant Bacteria

Compound/Analog Drug-Resistant Strain MIC (µg/mL)
Difluorobenzamide derivative 2 Staphylococcus aureus (MRSA) 4
Difluorobenzamide derivative 4 Staphylococcus aureus (MRSA) 4
Difluorobenzamide derivative 5 Staphylococcus aureus (MRSA) 4
Bisindole tetrahydrocarbazole 3a Staphylococcus aureus (MRSA) 1-2
Bisindole tetrahydrocarbazole 3b Staphylococcus aureus (MRSA) 1-2

Note: Data presented is for analogous compounds. Specific data for this compound was not available.

Antifungal Activity Studies (In Vitro)

In addition to their antibacterial properties, imidazole derivatives are well-known for their antifungal activity. Many clinically used antifungal drugs, such as clotrimazole (B1669251) and miconazole, are based on the imidazole scaffold. Their primary mechanism of action often involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.gov

Candida species are a common cause of fungal infections in humans, ranging from superficial to life-threatening systemic infections. The efficacy of imidazole derivatives against various Candida species has been extensively studied. For instance, novel 1,3,4-oxadiazole (B1194373) compounds, which can be considered structurally related to imidazole derivatives in their heterocyclic nature, have demonstrated in vitro antifungal activity against Candida albicans with MIC values of 32 µg/mL. frontiersin.org Other studies on imidazole derivatives have also reported promising activity against fluconazole-resistant Candida strains. nih.gov

The table below summarizes the in vitro antifungal activity of various imidazole analogs against Candida species.

Table 3: In Vitro Antifungal Activity of Imidazole Analogs Against Candida Species

Compound/Analog Candida Species MIC (µg/mL)
SM21 Candida albicans 0.2 - 1.6
LMM5 Candida albicans 32
LMM11 Candida albicans 32
2-Aminobenzoic acid derivative 1 Candida albicans 70
2-Aminobenzoic acid derivative 2 Candida albicans 70

Note: Data is for analogous compounds due to the lack of specific data for this compound.

Antitubercular/Antimycobacterial Activity Research (In Vitro)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health challenge, exacerbated by the emergence of drug-resistant strains. Imidazole-containing compounds have been identified as a promising class of anti-tubercular agents. researchgate.net For example, delamanid, a nitro-dihydro-imidazooxazole derivative, is an approved drug for the treatment of multidrug-resistant tuberculosis.

Research into other imidazole derivatives has revealed potent in vitro activity against M. tuberculosis. For instance, certain benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have shown significant activity against the H37Ra strain of M. tuberculosis, with IC50 values in the low micromolar range. rsc.org Similarly, some benzimidazolium salts have demonstrated antituberculosis activity with MIC values as low as 2 µg/mL. nih.gov

The following table presents in vitro antitubercular activity data for various imidazole analogs.

Table 4: In Vitro Antitubercular/Antimycobacterial Activity of Imidazole Analogs

Compound/Analog Mycobacterial Strain MIC/IC50 (µM or µg/mL)
Benzo-[d]-imidazo-[2,1-b]-thiazole IT10 Mycobacterium tuberculosis H37Ra IC50: 2.32 µM
Benzo-[d]-imidazo-[2,1-b]-thiazole IT06 Mycobacterium tuberculosis H37Ra IC50: 2.03 µM
Benzimidazolium salt 7h Mycobacterium tuberculosis H37Rv MIC: 2 µg/mL
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) 18 Mycobacterium tuberculosis H37Rv MIC: 0.027 µM/ml
Imidazole-thiosemicarbazide ITD-13 Mycobacterium tuberculosis MIC50: 13.48 µg/mL

Note: The presented data is for analogous compounds as specific data for this compound was not available in the reviewed literature.

Mycobacterium tuberculosis Strain H37Ra Studies

The imidazole nucleus is a key component in several compounds with demonstrated anti-tubercular properties. researchgate.net Delamanid, a nitro-imidazole derivative, is an approved medication for multidrug-resistant tuberculosis, highlighting the significance of this chemical scaffold in combating Mycobacterium tuberculosis (Mtb). researchgate.net Investigations into various imidazole-based compounds have revealed promising in vitro activity against Mtb, including the H37Rv strain, a virulent laboratory strain closely related to H37Ra. nih.govnih.gov

A series of synthesized imidazo[2,1-b] nih.govnih.govplos.orgthiadiazole derivatives were evaluated for their in vitro activity against the Mtb H37Rv strain. The results, determined using the Microplate Alamar Blue Assay (MABA), indicated that the biological activity was significantly influenced by the substituents on the imidazole-thiadiazole nucleus. One of the most potent compounds in this series, 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] nih.govnih.govplos.orgthiadiazole, demonstrated 98% inhibition at a concentration of 3.14 μg/mL.

Another study focused on 2-nitroimidazole (B3424786) derivatives, which also showed activity against the Mtb H37Rv strain. nih.gov The most promising derivative in this series exhibited a minimum inhibitory concentration (MIC) of 65.3 μM. nih.gov These findings underscore the potential of the imidazole scaffold as a basis for developing new anti-tubercular agents. researchgate.netresearchgate.net

Compound ClassSpecific AnalogMtb StrainActivity MetricResultReference
Imidazo[2,1-b] nih.govnih.govplos.orgthiadiazole derivative2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] nih.govnih.govplos.orgthiadiazoleH37RvMIC3.14 µg/mL
2-Nitroimidazole derivativeCompound 5bH37RvMIC65.3 µM nih.gov

Antiprotozoal Research Perspectives (In Vitro)

The 2-aminoimidazole and related benzimidazole (B57391) scaffolds have been a focal point of research for novel antiprotozoal agents due to their broad spectrum of activity. nih.govresearchgate.net These compounds have been evaluated against a range of protozoan parasites responsible for significant global diseases.

Antimalarial Activity in Plasmodium falciparum Assays

Malaria, caused by Plasmodium parasites, remains a major global health issue, exacerbated by rising drug resistance. nih.govnih.gov This has spurred the search for new antimalarial agents, with imidazole and benzimidazole derivatives emerging as promising candidates. nih.govnih.gov

Research into 2-aminobenzimidazoles has identified compounds with high potency against the chloroquine-sensitive 3D7 strain of P. falciparum. nih.gov One potent molecule displayed a half-maximal inhibitory concentration (IC50) value of 6.4 ± 0.5 nM. nih.gov Importantly, these compounds also retained high potency against strains resistant to chloroquine (B1663885) (Dd2) and artemisinin, while showing no cytotoxicity against human cells (HEK293) at concentrations up to 50 μM. nih.gov

Further studies on other benzimidazole derivatives have shown significant activity against various P. falciparum strains. nih.gov For instance, certain 2-phenyl-1H-benzimidazole derivatives exhibited IC50 values ranging from 18 nM to 1.30 µM. nih.gov Another study on 2-amino benzimidazole derivatives identified a hit compound with an IC50 of 79 nM against the chloroquine-sensitive NF54 strain and 335 nM against the multi-resistant K1 strain. nih.gov

Compound ClassP. falciparum StrainActivity MetricResultReference
2-Aminobenzimidazole (B67599)3D7 (sensitive)IC506.4 ± 0.5 nM nih.gov
2-AminobenzimidazoleDd2 (resistant)IC50Potent activity observed nih.gov
2-Amino Benzimidazole derivativeNF54 (sensitive)IC5079 nM nih.gov
2-Amino Benzimidazole derivativeK1 (multi-resistant)IC50335 nM nih.gov
Hydroethanolic leaf extract of D. edulis3D7 (sensitive)IC503.10 µg/mL malariaworld.org
Hydroethanolic leaf extract of D. edulisDd2 (multiresistant)IC503.56 µg/mL malariaworld.org

Antitrypanosomatid Activity (e.g., T. cruzi, L. donovani, T. b. rhodesiense)

Protozoan parasites of the Trypanosomatidae family are responsible for Chagas disease (Trypanosoma cruzi), human African trypanosomiasis (Trypanosoma brucei), and leishmaniasis (Leishmania species). nih.govnih.gov Nitroimidazole derivatives have shown notable in vitro activity against T. cruzi. researchgate.net For example, 4(5)-bromo-1-(4-cianophenacyl)-2-methyl-5(4)-nitroimidazole had an IC50 value of 1.15 μg/mL. researchgate.net

In studies against Leishmania donovani, the causative agent of visceral leishmaniasis, N-benzyl-1H-benzimidazol-2-amine derivatives have been investigated. nih.gov While some compounds showed micromolar activity against other Leishmania species, they did not demonstrate better activity against L. donovani than the reference drug miltefosine. nih.gov

For Trypanosoma brucei rhodesiense, which causes the acute form of human African trypanosomiasis, research has explored various compound classes. wikipedia.org A study on 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides found that nine compounds were moderately active against T. b. rhodesiense trypomastigotes, with IC50 values ranging from ≥0.5 μM to <6.0 μM. nih.gov

ParasiteCompound ClassSpecific AnalogActivity MetricResultReference
T. cruziNitroimidazole derivative4(5)-bromo-1-(4-cianophenacyl)-2-methyl-5(4)-nitroimidazoleIC501.15 µg/mL researchgate.net
T. cruziNitroimidazole derivative4(5)-bromo-1-(4-chlorophenacyl)-2-methyl-5(4)-nitroimidazoleIC502.3 µg/mL researchgate.net
T. b. rhodesienseNitrotriazole derivativeNot specifiedIC500.5 µM to <6.0 µM nih.gov

Visceral Leishmaniasis Research

Visceral leishmaniasis (VL), or kala-azar, is a fatal parasitic disease if left untreated, primarily caused by Leishmania donovani and Leishmania infantum. dndi.orgnih.gov The search for new, safer, and more effective treatments is a global health priority. who.int Benzimidazole derivatives have been a significant area of this research. plos.orgnih.gov

A high-throughput screening against L. infantum identified a 2-aminobenzimidazole derivative with moderate initial potency. plos.org Through several rounds of chemical synthesis and optimization aimed at improving metabolic stability and reducing lipophilicity, analogs with sub-micromolar potency were developed. plos.org For example, one optimized compound (compound 39) showed an IC50 of 0.5 μM against L. infantum. plos.org

Similarly, a series of 28 N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and evaluated in vitro. nih.gov While two compounds showed high activity against cutaneous Leishmania species, their activity against L. donovani was less potent than the reference drug miltefosine. nih.gov Despite challenges in translating potent in vitro activity to in vivo efficacy in some studies, the 2-aminobenzimidazole scaffold remains a promising starting point for the development of new antileishmanial drugs. plos.org

Leishmania SpeciesCompound ClassSpecific AnalogActivity MetricResultReference
L. infantum2-AminobenzimidazoleCompound 39IC500.5 µM plos.org
L. infantum2-AminobenzimidazoleCompound 29IC504.1 µM plos.org
L. donovaniN-benzyl-1H-benzimidazol-2-amineCompounds 7 & 8IC50Less potent than miltefosine nih.gov

Anti-inflammatory Research Perspectives (In Vitro)

The imidazole ring is a structural component of many biologically active molecules, and its derivatives have been explored for a wide range of pharmacological activities, including anti-inflammatory effects. researchgate.net Benzimidazole derivatives, in particular, have been noted for their potential anti-inflammatory applications. nih.gov

Cyclooxygenase (COX) Inhibition Studies

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of inflammation, and their inhibition is a primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). Research into novel heterocyclic compounds has explored their potential as COX inhibitors.

While specific COX inhibition data for this compound is not available, studies on the related indazole scaffold provide insight into the potential of such heterocyclic structures. A study on indazole and its derivatives demonstrated a concentration-dependent inhibition of the COX-2 enzyme. nih.gov Among the tested compounds, 5-aminoindazole (B92378) was the most active, with an IC50 value of 12.32 μM for COX-2 inhibition, compared to 5.10 μM for the standard drug celecoxib. nih.gov This suggests that the inhibition of COX-2 may be a significant mechanism contributing to the anti-inflammatory effects of this class of compounds. nih.govresearchgate.net

Compound ClassSpecific AnalogEnzyme TargetActivity MetricResultReference
Indazole derivative5-aminoindazoleCOX-2IC5012.32 µM nih.gov
Indazole derivative6-nitroindazoleCOX-2IC5019.22 µM nih.gov
Indazole derivativeIndazoleCOX-2IC5023.42 µM nih.gov
Reference DrugCelecoxibCOX-2IC505.10 µM nih.gov

Cytokine Production Modulation Research

Research into imidazole derivatives has identified their potential as modulators of cytokine production. nih.gov A novel molecular framework based on 1-hydroxy-2,4,5-triaryl imidazole derivatives was developed to act as anti-cytokine agents through the inhibition of p38α MAP kinase. nih.gov The inhibition of p38 MAP kinase is a strategic approach to prevent the production of destructive cytokines involved in inflammatory diseases. nih.gov In one study, a compound from this series, featuring a para-hydroxy-meta-methoxyphenyl pendant, demonstrated a significant 82.17% inhibition of cytokine production at a concentration of 10 µM. nih.gov This highlights the potential of the imidazole scaffold to serve as a basis for developing potent anti-inflammatory agents by modulating key signaling pathways involved in cytokine synthesis. nih.govnih.gov Cytokines are crucial communication signals in both normal immunological responses and pathological conditions, and their production can be influenced by various chemical agents. nih.gov

Anticancer Research Perspectives (In Vitro)

The imidazole ring is a key structural feature in many compounds investigated for anticancer activity. nih.govresearchgate.net Its ability to participate in various molecular interactions, such as hydrogen bonding and π–π stacking, makes it a valuable scaffold in the design of therapeutic agents targeting cancer-related pathways. nih.gov Fused imidazole derivatives and related heterocyclic compounds have been shown to modulate a variety of targets implicated in cancer, including microtubules, kinases, and proteins that regulate gene expression. nih.gov

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many human cancers. nih.gov Consequently, CDKs, particularly CDK2, have become important targets for the development of new cancer therapies. nih.govnih.gov

Analogs containing a difluorophenyl substitution have shown significant potency as CDK inhibitors. Structure-activity relationship studies of 1H-pyrazolo[3,4-b]pyridine derivatives led to the discovery of highly potent and selective CDK1/CDK2 inhibitors. ebi.ac.ukresearchgate.net The inclusion of a 2,6-difluorophenyl group was found to be critical for achieving high inhibitory activity, with one analog, BMS-265246, exhibiting IC₅₀ values of 6 nM for CDK1/cycB and 9 nM for CDK2/cycE. ebi.ac.uk X-ray crystallography of a similar difluoro analog bound to CDK2 confirmed that the inhibitor occupies the ATP purine (B94841) binding site, forming key hydrogen bonds with the protein backbone. ebi.ac.uk

Other heterocyclic scaffolds have also yielded potent CDK2 inhibitors. A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated potent CDK2 inhibitory activity, with the lead compound showing a Kᵢ value of 0.005 µM. nih.gov This compound was found to reduce the phosphorylation of retinoblastoma, arrest the cell cycle in the S and G2/M phases, and induce apoptosis in ovarian cancer cells. nih.gov Similarly, (4-pyrazolyl)-2-aminopyrimidines have been identified as a potent class of CDK2 inhibitors, selective over other CDK isoforms. nih.gov An optimized compound from this series, 17 , showed a CDK2 IC₅₀ of 0.29 nM and demonstrated antitumor activity in mouse models with CCNE1 amplification. nih.gov In silico studies have also suggested that the anticancer activity of certain aminobenzylnaphthols may be attributed to the inhibition of CDK2. nih.gov

The antiproliferative activity of imidazole-containing compounds and their analogs has been evaluated across a wide range of human cancer cell lines. biorxiv.org These studies demonstrate the broad potential of this chemical class in oncology research. nih.govijirt.org

For instance, a series of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives showed significant antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines. biorxiv.org The lead compound, 10l , was effective against immortalized (SUIT-2, CAPAN-1, PANC-1), primary (PDAC-3), and gemcitabine-resistant (PANC-1-GR) PDAC cells, with IC₅₀ values in the low micromolar range. biorxiv.org Similarly, 1-substituted-2-aryl imidazoles displayed potent antiproliferative effects against various cancer cell lines, including breast (MDA-MB-468, MDA-MB-231), colon (HCT-15, HT29), and cervical (HeLa) cancer cells, with IC₅₀ values often in the nanomolar range. nih.gov

Other related heterocyclic structures also exhibit notable antiproliferative effects. Benzimidazole derivatives, such as the anthelmintics albendazole (B1665689) and flubendazole, inhibited the proliferation of intestinal cancer cell lines (SW480, HCT8) by arresting the cell cycle in the G2/M phase. nih.gov Fluorinated Schiff bases derived from 2-aminophenylhydrazines showed potent cytotoxic and antiproliferative effects on the A549 lung carcinoma cell line, inducing cell death via apoptosis. nih.gov A structural analog of nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, significantly inhibited the replication of head and neck squamous cell carcinoma (HNSCC) cell lines by blocking the cell cycle in the G2/M phase and inducing apoptosis. mdpi.com

Below is a table summarizing the antiproliferative activity of selected imidazole analogs on various cancer cell lines.

Compound ClassSpecific CompoundCell LineCancer TypeReported IC₅₀/GI₅₀ ValueSource
Imidazo[2,1‐b] nih.govnih.govnih.govthiadiazole10lPANC-1Pancreatic1.04-3.44 µM biorxiv.org
BenzimidazoleAlbendazoleHCT8Intestinal0.3 µM nih.gov
BenzimidazoleFlubendazoleHCT8Intestinal0.9 µmol/l nih.gov
Fluorinated Schiff BaseCompound 6A549Lung0.64 µM nih.gov
1,4-diarylimidazol-2-oneCompound 13MOLT-4Leukemia20 nM researchgate.net
1,4-diarylimidazol-2-oneCompound 13SRLeukemia32 nM researchgate.net

Other Biological Target Research

The imidazole scaffold and its analogs have been investigated as inhibitors of various enzymes. biorxiv.org Understanding the kinetics and mechanism of this inhibition is crucial for drug development. mdpi.com Kinetic analyses, often visualized through Michaelis-Menten or Lineweaver-Burk plots, help to characterize the type of inhibition (e.g., competitive, noncompetitive, uncompetitive). khanacademy.org

Studies on fluorinated benzils, which share the difluorophenyl feature with the subject compound, have demonstrated their ability to inhibit mammalian carboxylesterases. nih.gov The inhibitory potency of these compounds is partly attributed to the 1,2-dione structure, which mimics the ester chemotype and is susceptible to nucleophilic attack by the catalytic serine residue in the enzyme's active site. nih.gov This interaction leads to a stable tetrahedral intermediate that results in enzyme inhibition. nih.gov It was hypothesized that withdrawing electron density from the carbonyl carbons through fluorine substitution would enhance this nucleophilic attack and improve inhibitory potency. nih.gov

In the context of cancer research, imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives have been identified as inhibitors of Focal Adhesion Kinase (FAK). biorxiv.org High-throughput kinase arrays revealed that the lead compound 10l significantly inhibits the FAK signaling network, leading to cell cycle arrest, suppression of tumor cell invasion, and induction of apoptosis. biorxiv.org Similarly, 2,4-1H-imidazole carboxamides were discovered as potent and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1), another important target in cellular signaling. nih.gov

The table below outlines different inhibition mechanisms.

Inhibition TypeMechanism of ActionSource
CompetitiveInhibitor binds to the active site of the free enzyme, competing with the substrate. khanacademy.orgarxiv.org
NoncompetitiveInhibitor binds to a site other than the active site, on either the free enzyme or the enzyme-substrate complex, reducing the number of functional enzyme molecules. khanacademy.orgarxiv.org
UncompetitiveInhibitor binds exclusively to the enzyme-substrate complex at a site distinct from the active site, forming an inactive complex. khanacademy.orgarxiv.org

Derivatives of imidazole and benzimidazole have been extensively studied for their interactions with various cellular receptors. nih.govmdpi.com These investigations are critical for understanding their pharmacological effects and identifying potential therapeutic applications.

Radioligand binding studies have been employed to investigate the affinity of imidazole-based compounds for specific receptor subtypes. For example, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as positive allosteric modulators (PAMs) of the GABA-A receptor. nih.gov These compounds were found to preferentially interact with the α1/γ2 interface of the receptor, a site targeted for treating certain neurological dysfunctions. nih.gov Similarly, novel imidazodiazepines were synthesized and evaluated for their binding affinity at benzodiazepine (B76468) receptors (BzR) in the rat brain, with some compounds showing good to moderate affinity. mdpi.com

Beyond GABA-A receptors, benzimidazole derivatives have been synthesized and tested for their affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov A study of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles and their analogs found that they expressed a high affinity for the D2 dopamine receptor. nih.gov Docking analyses revealed key interactions, including a salt bridge with Asp 86 and hydrogen bonds with Ser 141 and Ser 122. nih.gov

Furthermore, 2,4-1H-imidazole carboxamides were identified as novel, potent, and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1). nih.gov X-ray crystallography revealed a distinct binding mode for these compounds compared to other known TAK1 inhibitors. nih.gov A screening of one such imidazole against a panel of 468 kinases demonstrated remarkable selectivity, highlighting the potential for developing highly targeted therapies based on this scaffold. nih.gov

Ion Channel Potentiation Studies (e.g., KCa2 Channels)

Extensive searches of publicly available scientific literature and research databases did not yield any specific studies investigating the ion channel potentiation activity of this compound or its close analogs, particularly concerning KCa2 channels. While the broader class of imidazole-containing compounds has been explored for various biological activities, including effects on different ion channels, research specifically detailing the potentiation of KCa2 or other ion channels by this compound is not available in the reviewed sources.

Therefore, no data tables or detailed research findings on the in vitro or preclinical, non-human models for the ion channel potentiation effects of this specific compound can be provided.

Structure Activity Relationship Sar Studies and Lead Optimization Strategies

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For the 1-benzyl-1H-imidazol-2-amine scaffold, the key pharmacophoric features can be generalized to include:

A Hydrogen Bond Donor: The 2-amino group on the imidazole (B134444) ring is a critical hydrogen bond donor.

Aromatic/Hydrophobic Region: The benzyl (B1604629) ring provides a necessary hydrophobic and aromatic interaction domain, fitting into a corresponding pocket in the target protein.

Hydrogen Bond Acceptor/Metal Coordination Site: The nitrogen atom at position 3 of the imidazole ring can act as a hydrogen bond acceptor or coordinate with a metal ion in the active site of metalloenzymes. nih.gov

These features are fundamental for molecular recognition and binding to the target receptor or enzyme. dovepress.com A hypothetical pharmacophore model based on these features would guide the design of new analogs by ensuring these key interaction points are maintained or enhanced. For instance, in the design of epidermal growth factor receptor (EGFR) inhibitors, pharmacophore models often highlight aromatic rings, hydrophobic centers, and hydrogen bond donors as crucial for activity. nih.gov

Impact of Difluorobenzyl Moiety on Biological Profile

The substitution pattern on the benzyl ring significantly influences the compound's biological profile. The presence of fluorine atoms, particularly the 2,4-difluoro substitution, is a common and effective strategy in medicinal chemistry. The impact of the 2,4-difluorobenzyl moiety can be attributed to several factors:

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence as a substituent on the aromatic ring withdraws electron density. This can alter the pKa of the imidazole ring, influencing its ionization state and interaction with the biological target. nih.gov

Enhanced Binding Affinity: The fluorine atoms can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein target. These interactions can increase binding affinity and, consequently, potency.

Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. Introducing fluorine at positions susceptible to metabolic oxidation can block these pathways, thereby increasing the compound's half-life and bioavailability.

Conformational Effects: The fluorine substitutions can influence the preferred conformation of the benzyl ring relative to the imidazole core, potentially locking the molecule into a more bioactive conformation.

Studies on related heterocyclic compounds have shown that the addition of fluorine substituents can boost potency and selectivity. jchemrev.com

Substituent Effects on the Imidazole Ring and N-Substitutions

Modifications to the imidazole ring itself and the exocyclic amino group provide another avenue for optimizing biological activity.

Imidazole Ring Substitutions: Research on analogous 1-benzyl-1H-imidazoles as inhibitors of aldosterone (B195564) synthase (CYP11B2) has shown that introducing substituents at the 5-position of the imidazole ring can markedly increase both potency and selectivity. acs.org For example, the introduction of aryl groups at this position can enhance binding by occupying a specific pocket in the enzyme's active site. acs.org

N-Substitutions: The hydrogen atoms of the 2-amino group can be substituted with various alkyl or aryl groups. Such substitutions can modulate the compound's hydrogen-bonding capacity, lipophilicity, and steric profile. The synthesis of various N-substituted imidazole and benzimidazole (B57391) derivatives has been widely explored to create diverse chemical libraries for screening and optimization. researchgate.netresearchgate.net

The following table illustrates the effect of substituents on the imidazole ring in a related series of CYP11B2 inhibitors.

CompoundR5 SubstituentCYP11B2 IC₅₀ (nM)Selectivity vs. CYP11B1
A -H>1000-
B -Br3.511.1
C -CN1.716.5
D -Phenyl1.214.8

Data adapted from studies on 1-(4-cyanobenzyl)-1H-imidazole derivatives as CYP11B2 inhibitors to illustrate the principle of substituent effects on the imidazole ring. acs.org

Conformational Flexibility and Rotational Barrier Analysis in SAR

The linkage between the benzyl group and the imidazole nitrogen allows for considerable rotational freedom. This conformational flexibility can be both an advantage and a disadvantage. While it allows the molecule to adapt to the topology of a binding site, a high degree of flexibility can lead to a significant entropic penalty upon binding, which reduces affinity.

Molecular modeling and NMR studies on related benzyl-imidazole structures have shown that these molecules can exist in multiple conformations. acs.orgtandfonline.comethz.ch Docking investigations suggest that limiting the conformational freedom of the benzyl-imidazole moiety can lead to improved activity. For example, introducing bulky substituents on the imidazole ring can lock the compound into a more rigid and biologically active conformation. acs.org Analysis of the rotational barrier around the benzylic C-N bond is therefore a key aspect of SAR, as designing molecules that pre-organize into the bioactive conformation can lead to substantial gains in potency. ethz.ch

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies to discover novel chemotypes with improved properties while retaining key pharmacophoric features. nih.gov

Scaffold Hopping: This involves replacing the central imidazole core with a different heterocyclic system that maintains the spatial arrangement of the key interacting groups. For example, the imidazole ring could be replaced by a triazole, pyrazole, or benzimidazole. rsc.org This can lead to new intellectual property and may improve properties such as solubility or metabolic stability.

Bioisosteric Replacement: This strategy involves substituting specific functional groups with other groups that have similar physical or chemical properties. cambridgemedchemconsulting.com

The 2-amino group could be replaced with bioisosteres like a hydroxylamine (B1172632) or a hydrazone moiety.

The imidazole ring itself can be considered a bioisostere for an amide bond, a strategy used to enhance metabolic stability in drug design. drughunter.comnih.govcambridgemedchemconsulting.com

The 2,4-difluorobenzyl group could be replaced with other substituted aromatic or heteroaromatic rings, such as a pyridine (B92270) or thiophene, to explore different binding interactions and physicochemical properties.

Hit-to-Lead and Lead Optimization Campaigns

The development of potent and selective molecules often follows a structured campaign starting from an initial "hit" compound. upmbiomedicals.com A typical hit-to-lead and lead optimization process for the 1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine scaffold might proceed as follows:

Hit Identification: A high-throughput screen might identify a simple compound, such as 1-benzyl-1H-imidazol-2-amine, as having weak but measurable activity.

Hit-to-Lead: Initial chemical modifications would explore the SAR around this hit. This would involve synthesizing a small library of analogs with substitutions on the benzyl and imidazole rings to quickly identify key regions for modification. nih.govresearchgate.net This phase aims to confirm the SAR and improve potency into the micromolar range. nih.gov

Understanding Selectivity and Potency Determinants

Achieving high potency is often linked to optimizing interactions with the target, while selectivity requires exploiting differences between the intended target and off-target proteins.

Potency: Potency is driven by the strength of the binding interaction. For the title compound, this would be determined by the sum of the hydrogen bonds from the 2-amino group, the coordination of the imidazole nitrogen, and the hydrophobic/aromatic interactions of the difluorobenzyl moiety. The 2,4-difluoro substitution can significantly enhance potency by forming specific, favorable interactions within the binding pocket that are not possible with an unsubstituted phenyl ring.

Selectivity: Selectivity is often achieved by designing compounds that fit the unique shape and electrostatic environment of the target's active site while sterically clashing with or failing to make key interactions in the active sites of related proteins. For instance, in the case of CYP11B inhibitors, active site differences near specific amino acid residues have been shown to be critical for ligand specificity. acs.org By strategically placing substituents on the imidazole or benzyl rings, it is possible to design compounds that specifically interact with residues unique to the target enzyme, thereby achieving high selectivity.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for modeling the interaction between a small molecule ligand and a protein target at the atomic level. dergipark.org.tr

For imidazole (B134444) derivatives, molecular docking simulations are employed to predict how they fit into the binding pocket of a target protein. nih.gov The simulation calculates the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy value typically indicates a more stable and favorable interaction. nih.gov Studies on related benzimidazole (B57391) compounds have shown strong binding affinities, with values often ranging from -7.5 to -10.5 kcal/mol for various biological targets. nih.govnih.gov These simulations help identify the most stable conformation (binding mode) of the ligand within the receptor's active site, providing insights into its potential inhibitory activity. nih.gov

Docking analyses are critical for identifying the specific amino acid residues within a target protein that interact with the ligand. mdpi.com These interactions are fundamental to the stability of the ligand-protein complex and can include:

Hydrogen Bonding: The imidazole core, with its nitrogen atoms, is capable of acting as both a hydrogen bond donor and acceptor. This is a crucial interaction for anchoring ligands into a protein's active site. dergipark.org.tr For instance, the amine group (-NH2) on the imidazole ring can form strong hydrogen bonds with residues like glutamine, aspartate, and leucine (B10760876) in a receptor. dergipark.org.tr

Visualizing these interactions helps in understanding the structure-activity relationship and guides the rational design of more potent and selective derivatives. dergipark.org.tr

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules, including their geometry, vibrational frequencies, and electronic characteristics. nih.govresearchgate.net

The electronic properties of a molecule are often described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron-donating capability.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capability.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for determining molecular stability and chemical reactivity. biointerfaceresearch.com A small energy gap suggests that the molecule is more reactive and polarizable. biointerfaceresearch.com

For related imidazole derivatives, DFT calculations are used to map the electron density distribution of these orbitals. acs.org Typically, in such structures, the HOMO is distributed over the imidazole ring and the benzyl (B1604629) moiety, while the LUMO may be localized on the imidazole ring or extend to the substituents. acs.org

Table 1: Illustrative Frontier Molecular Orbital Energies for Imidazole Derivatives (Note: This data is representative of similar compounds and not specific to 1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine)

Compound Type HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Benzimidazole Derivative A -5.88 -1.18 4.70
Benzimidazole Derivative B -6.13 -1.69 4.44
Benzimidazole Derivative C -6.27 -2.71 3.56

From the HOMO and LUMO energy values, several global reactivity parameters can be calculated to describe the chemical behavior of a molecule. acs.orgresearchgate.net These descriptors, derived from conceptual DFT, provide quantitative measures of reactivity. acs.org

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Global Electrophilicity (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These parameters are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

In-depth of this compound Remain Undocumented in Publicly Available Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific computational and theoretical studies focusing on the compound This compound are not publicly available. Consequently, an article detailing its specific applications in Quantitative Structure-Activity Relationship (QSAR) modeling, virtual screening, and pharmacophore modeling, as per the requested outline, cannot be generated at this time.

Computational chemistry techniques are pivotal in modern drug discovery for predicting the biological activity of molecules and optimizing lead compounds. Methodologies such as QSAR, virtual screening, and pharmacophore modeling are routinely applied to various chemical scaffolds, including imidazole derivatives, to accelerate the identification of new therapeutic agents.

While general computational studies have been conducted on the broader class of imidazole-containing compounds and other kinase inhibitors, research detailing these specific computational analyses for this compound has not been published. The difluorobenzyl and imidazol-2-amine moieties are recognized pharmacophores in medicinal chemistry, suggesting the compound's potential as a subject for such studies in targeted drug design, particularly for kinase inhibition. However, without specific research data, any discussion of its role in QSAR, virtual screening, or ligand-based design would be purely speculative.

Future research in computational chemistry may yet explore the properties of this compound, which would then enable a detailed analysis as requested. Until such studies are published, a scientifically accurate and detailed article on this specific subject cannot be provided.

Advanced Analytical and Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Analogs and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For 1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine and its derivatives, ¹H NMR and ¹³C NMR are fundamental for confirming the molecular skeleton.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. For instance, the protons on the imidazole (B134444) ring, the benzyl (B1604629) group, and the difluorophenyl ring will appear in distinct regions of the spectrum. The methylene (B1212753) (-CH₂-) protons of the benzyl group would typically appear as a singlet, while the protons on the aromatic rings would exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR spectroscopy provides information about the carbon framework. The chemical shifts of the carbon atoms in the imidazole and aromatic rings are sensitive to the electronic effects of the substituents, including the fluorine atoms and the amino group. Furthermore, specialized 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the precise connectivity between protons and carbons, which is vital when analyzing novel analogs or identifying the structure of metabolites. mdpi.com In metabolic studies, NMR can help pinpoint the site of modification, such as hydroxylation on one of the aromatic rings, by observing changes in the chemical shifts and coupling patterns. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is for illustrative purposes and actual values may vary.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Imidazole C2 - ~150.5
Imidazole C4 ~6.85 ~121.0
Imidazole C5 ~6.70 ~128.5
Benzyl CH₂ ~5.10 ~48.0
Difluorophenyl C1 - ~122.0
Difluorophenyl C2 - ~162.0 (d, J=245 Hz)
Difluorophenyl C3 ~6.95 ~104.0 (t, J=25 Hz)
Difluorophenyl C4 - ~160.0 (d, J=248 Hz)
Difluorophenyl C5 ~7.10 ~131.5 (dd, J=10, 4 Hz)
Difluorophenyl C6 ~7.40 ~111.5 (dd, J=21, 4 Hz)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com The exact mass measurement provided by HRMS allows for the calculation of a unique molecular formula.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. nih.gov By inducing fragmentation of the parent ion, a characteristic spectrum of product ions is generated, which serves as a structural fingerprint. For this compound, key fragmentation pathways would likely involve the cleavage of the benzyl-imidazole bond. This would result in characteristic fragment ions corresponding to the 2,4-difluorobenzyl cation (m/z 127) and the 2-aminoimidazole moiety. nih.gov Analysis of these fragmentation patterns is crucial for distinguishing between isomers and identifying metabolites where modifications can alter the fragmentation pathways. nih.govual.es

Table 2: Predicted Mass Spectrometry Fragments for this compound

This table is for illustrative purposes based on common fragmentation patterns.

Ion Proposed Structure Predicted m/z
[M+H]⁺ Protonated parent molecule 224.089
[C₇H₅F₂]⁺ 2,4-Difluorobenzyl cation 127.036

X-ray Crystallography in Protein-Ligand Complex Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule, including how it binds to a biological target such as a protein. nih.gov If this compound is being investigated as an inhibitor of a specific enzyme, co-crystallizing the compound with the target protein can provide atomic-level details of the protein-ligand interaction. mdpi.com

This technique reveals the precise orientation of the ligand within the protein's binding site, identifies key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and shows any conformational changes in the protein upon ligand binding. frontiersin.org For example, the amino group of the imidazole ring and the fluorine atoms on the benzyl group could act as hydrogen bond donors and acceptors, respectively. Visualizing these interactions is invaluable for structure-based drug design, enabling medicinal chemists to rationally design more potent and selective analogs. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Research Compounds

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is routinely used to assess the purity of research compounds like this compound. A typical setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. nih.gov

A UV detector is commonly used for detection, as the aromatic rings in the molecule will absorb UV light. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A high purity level (typically >95%) is essential for ensuring that subsequent biological or chemical assays are reliable and reproducible. researchgate.net

Table 3: Example HPLC Method for Purity Analysis

This table provides an example of typical HPLC conditions.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~12.5 min

LC-MS for Reaction Monitoring and Product Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is exceptionally useful for monitoring the progress of chemical reactions during the synthesis of this compound. nih.gov By analyzing small aliquots from the reaction mixture, researchers can track the consumption of reactants and the formation of the desired product in near real-time, allowing for precise optimization of reaction conditions such as temperature, time, and catalyst loading. lcms.cz

Furthermore, LC-MS is a primary tool for identifying and characterizing reaction byproducts, impurities, and degradation products. abo.fi In metabolic studies, LC-MS is used to detect and identify potential metabolites of the parent compound in complex biological matrices like plasma or liver microsomes. nih.gov The retention time from the LC provides chromatographic separation, while the MS provides molecular weight and structural information for each separated component, enabling the comprehensive characterization of all compounds present.

Table 4: Illustrative LC-MS Data for a Synthesis Reaction

This table shows hypothetical data for monitoring a reaction to form the target compound.

Compound Retention Time (min) Observed [M+H]⁺ (m/z) Identification
Reactant 1 4.2 145.04 2,4-Difluorobenzyl bromide
Reactant 2 2.1 84.06 2-Aminoimidazole
Product 12.5 224.09 This compound

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Mechanisms of Action

The versatility of the imidazole (B134444) ring suggests that derivatives of 1-(2,4-Difluorobenzyl)-1h-imidazol-2-amine could modulate a wide array of biological targets beyond its currently known activities. nih.gov Future research will focus on screening this compound and its analogs against diverse target classes to uncover novel therapeutic potentials.

Given the prevalence of the imidazole core in kinase inhibitors, a primary avenue of exploration is the vast human kinome. nih.gov Imidazole derivatives have shown activity against various kinases, and systematic screening could identify specific cancer-related or inflammation-associated kinases that are potently inhibited by analogs of this compound. nih.gov Another significant area of investigation is their potential as anti-cancer agents through mechanisms like targeting angiogenesis by inhibiting Vascular Endothelial Growth Factor (VEGF) receptors or disrupting DNA replication by inhibiting topoisomerase enzymes. nih.gov, nih.gov

Moreover, the 2-aminoimidazole substructure is known for its ability to inhibit or break down Advanced Glycation End-products (AGEs), which are implicated in diabetic complications, suggesting a potential therapeutic role in metabolic diseases. nih.gov The electron-rich nature of the imidazole ring also allows it to bind to various enzymes and receptors, opening up possibilities for treating a spectrum of diseases, from microbial infections to neurodegenerative disorders. nih.gov, researchgate.net

Potential Target ClassTherapeutic AreaRationale for ExplorationExample Targets
Protein KinasesOncology, InflammationThe imidazole scaffold is a common feature in many approved kinase inhibitors. nih.govGSK-3β, Receptor Tyrosine Kinases, Aurora Kinases nih.gov, nih.gov
TopoisomerasesOncologyImidazole-based compounds can interfere with DNA-mediated processes. nih.govTopoisomerase I, Topoisomerase IIα nih.gov, nih.gov
VEGF ReceptorsOncologyTargeting angiogenesis is a key strategy in cancer therapy. nih.govVEGFR-1, VEGFR-2
Microbial EnzymesInfectious DiseasesImidazole derivatives like metronidazole (B1676534) are established antimicrobial agents. nih.gov, nih.govBacterial DNA gyrase, Fungal CYP51
Advanced Glycation End-products (AGEs)DiabetesThe 2-aminoimidazole moiety has demonstrated AGE-breaking capabilities. nih.govAGE-BSA, Carboxymethyl lysine (B10760008) (CML) nih.gov

Development of Advanced Synthetic Strategies for Complex Analogs

To fully explore the structure-activity relationship (SAR) and optimize the therapeutic potential of this compound, the development of advanced and efficient synthetic strategies is crucial. Future efforts will move beyond traditional methods to embrace greener, more versatile, and higher-throughput techniques for generating diverse libraries of complex analogs.

Modern synthetic methodologies such as multicomponent reactions (MCRs), like the van Leusen imidazole synthesis, offer a powerful platform for rapidly assembling substituted imidazoles from simple precursors. researchgate.net, mdpi.com The adoption of environmentally friendly approaches, for instance, using deep eutectic solvents (DESs) in place of volatile organic compounds, can significantly reduce the environmental impact while improving reaction times and yields. mdpi.com

Furthermore, techniques like microwave-assisted synthesis and flow chemistry can accelerate the synthesis of analog libraries, enabling faster SAR iteration. The development of novel methods for the functionalization of the imidazole core and the introduction of diverse substituents on the benzyl (B1604629) ring will be essential for fine-tuning the compound's pharmacological properties. mdpi.com This includes late-stage functionalization, which allows for the modification of complex molecules in the final steps of a synthesis, providing rapid access to a wide range of derivatives for biological screening. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel analogs of this compound. nih.gov These computational tools can analyze vast datasets to identify promising new molecular structures, predict their biological activities, and optimize their pharmacokinetic properties, significantly accelerating the drug discovery pipeline. , intimal.edu.my

AI/ML ApplicationDescriptionImpact on Drug Design
De Novo DesignUsing generative models to create novel molecular structures with desired properties. acm.orgExpands chemical space beyond existing libraries to find innovative drug candidates.
Virtual ScreeningComputationally screening large libraries of compounds against a target protein to predict binding affinity. nih.govRapidly identifies potential hit compounds, reducing the time and cost of initial discovery.
ADMET PredictionDeveloping models to predict a compound's pharmacokinetic and toxicity profile. intimal.edu.myAllows for early-stage filtering of compounds with poor drug-like properties, reducing late-stage failures.
QSAR ModelingQuantitative Structure-Activity Relationship models that correlate chemical structure with biological activity.Guides the optimization of lead compounds by predicting how structural changes will affect potency.

Investigating Polypharmacology and Multi-target Approaches

Complex multifactorial diseases such as cancer and neurodegenerative disorders often require therapeutic strategies that can modulate multiple biological targets simultaneously. researchgate.net Polypharmacology, the design of a single chemical entity that acts on multiple targets, is an emerging paradigm in drug discovery. nih.gov The imidazole scaffold, known for its ability to interact with a wide range of biomolecules, is an ideal starting point for developing such multi-targeted agents. nih.gov, nbinno.com

Future research will focus on the rational design of analogs of this compound that are engineered to interact with two or more distinct but disease-relevant targets. For example, in oncology, a single compound could be designed to inhibit both a key signaling kinase and a protein involved in angiogenesis, delivering a synergistic anti-tumor effect. nih.gov This approach can potentially lead to enhanced efficacy, overcome drug resistance, and offer a better safety profile compared to combination therapies involving multiple drugs.

Application in Chemical Biology Tools and Probes

Beyond direct therapeutic applications, derivatives of this compound can be developed into valuable chemical biology tools to investigate complex biological processes. nih.gov By modifying the core structure to incorporate reporter groups or reactive moieties, these compounds can be transformed into chemical probes for target identification and validation.

For instance, installing a fluorescent dye onto the scaffold can create a probe for visualizing the compound's subcellular localization and its interaction with target proteins via microscopy. mdpi.com Alternatively, incorporating a photo-affinity label or a "warhead" for covalent modification can enable the irreversible capture and subsequent identification of the compound's cellular binding partners using proteomic techniques. The development of such probes is essential for elucidating the mechanism of action of new drug candidates and for discovering novel biological targets. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,4-difluorobenzyl)-1H-imidazol-2-amine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 1H-imidazol-2-amine with 2,4-difluorobenzyl bromide in ethanol under basic conditions (e.g., NaHCO₃) yields the target compound. Optimization includes varying solvents (DMSO, ethanol), temperature (80–100°C), and stoichiometry to improve yield .
  • Characterization : Confirmation via ¹H-NMR (e.g., peaks for difluorobenzyl protons at δ 7.2–7.4 ppm and imidazole NH₂ at δ 5.8–6.0 ppm) and ESI-MS (m/z ≈ 224 [M+H]⁺) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Approach : Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., NH₂ ↔ NH–H exchange) or solvent effects. Use deuterated DMSO for NMR to stabilize NH protons, and compare with computational data (e.g., NIST Chemistry WebBook for IR reference) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Data : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies indicate degradation under acidic conditions (pH < 3) but stability in neutral buffers for 24 hours .

Advanced Research Questions

Q. How does the difluorobenzyl group influence binding affinity in receptor-ligand interactions?

  • Analysis : Fluorine atoms enhance lipophilicity and electrostatic interactions. Comparative studies with non-fluorinated analogs (e.g., benzyl-substituted imidazol-2-amine) show a 2–3-fold increase in binding affinity to histamine H₁/H₄ receptors, as measured by radioligand displacement assays .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

  • Optimization :

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .
  • Purify via recrystallization from ethanol/water (yield improvement from 45% to 68%) .

Q. How can researchers analyze sorption-desorption behavior in environmental matrices?

  • Protocol : Apply the batch equilibration technique with Freundlich isotherm modeling. For example, the compound’s log Kf (sorption coefficient) in loamy soil is 1.8 ± 0.2, indicating moderate mobility. Desorption hysteresis (n < 1) suggests irreversible binding to organic matter .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.